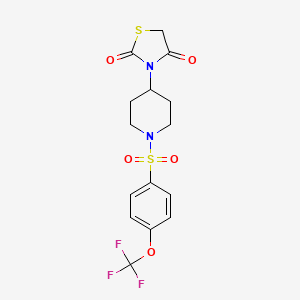

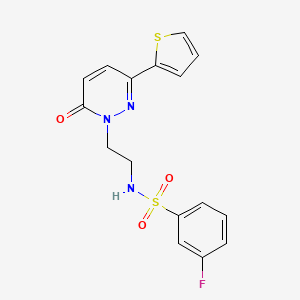

2-Oxo-2-(phenethylamino)ethyl thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Oxo-2-(phenethylamino)ethyl thiophene-3-carboxylate” is a compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Knoevenagel Reaction of 2-Aminothiophene-4-one : This study illustrates the synthesis of thiophene derivatives, including compounds similar to 2-Oxo-2-(phenethylamino)ethyl thiophene-3-carboxylate, demonstrating their potential in activating RNase L, a critical enzyme in the antiviral defense mechanism. The research emphasizes the use of thiophene for typical aldehyde reactions, highlighting the versatility of thiophene derivatives in chemical synthesis (Wen, 2011).

Electrochemical Properties

- Conducting Copolymers of Thiophene Derivatives : A study on the synthesis, characterization, and electrochromic properties of conducting copolymers involving thiophene derivatives points towards their significant potential in electronic applications. These copolymers exhibit color changes and electrical conductivity, suggesting their use in smart windows and electronic display technologies (Bulut et al., 2004).

Biological Activities

- Cyclopenteno[b]thiophene Derivatives as Local Anesthetic and Antiarrhythmic Agents : Research into cyclopenteno[b]thiophene derivatives, structurally related to this compound, has shown these compounds possess local anesthetic and antiarrhythmic activities. This demonstrates the potential medical applications of thiophene derivatives in treating arrhythmias and as local anesthetics (Al-Obaid et al., 1998).

Antimicrobial and Antioxidant Studies

- Lignan Conjugates via Cyclopropanation : Thiophene derivatives synthesized through a simple procedure have shown significant antimicrobial and antioxidant activities. This study underscores the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Advanced Polymer Synthesis

- Oxidative Direct Arylation Polymerization of Thiophene : A novel method for synthesizing thiophene-based polymers with ester-functionalized side chains showcases a breakthrough in polymer chemistry, facilitating the development of high-quality polymers for electronic applications (Gobalasingham et al., 2016).

Propiedades

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-14(10-19-15(18)13-7-9-20-11-13)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHLKLANCZOJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide](/img/structure/B2817422.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2817423.png)

![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)

![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2817427.png)

![3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2817434.png)

![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)

![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)